N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)picolinamide
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Overview
Description
Reagents: 4,6-dimethyl-2-morpholinopyrimidine, picolinic acid chloride
Conditions: The reaction is conducted in the presence of a base such as pyridine or triethylamine, and the mixture is heated to reflux for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)picolinamide may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)picolinamide typically involves a multi-step process. One common synthetic route starts with the preparation of the morpholinopyrimidine core, followed by the introduction of the picolinamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
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Step 1: Synthesis of Morpholinopyrimidine Core
Reagents: 4,6-dimethyl-2-chloropyrimidine, morpholine
Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the nucleophilic substitution reaction. The mixture is stirred at room temperature for several hours.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)picolinamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)picolinamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and proliferation. This inhibition can lead to the suppression of tumor growth in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-methylpicolinamide-4-thiol derivatives
- 2-morpholinopyrimidine derivatives
Uniqueness
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)picolinamide is unique due to its specific structural features, which confer distinct biological activities. The presence of both the picolinamide and morpholinopyrimidine moieties allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-11-14(20-15(22)13-5-3-4-6-17-13)12(2)19-16(18-11)21-7-9-23-10-8-21/h3-6H,7-10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNGRVGJYHJEIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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